Lanthanum carbonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acids

Practically insoluble in wate

Canonical SMILES

Treatment of Hyperphosphatemia in Chronic Kidney Disease (CKD)

LCH's primary established application lies in the management of hyperphosphatemia, a condition characterized by abnormally high levels of phosphate in the blood. This condition often occurs in individuals with chronic kidney disease (CKD) as their kidneys struggle to effectively remove phosphate from the bloodstream. LCH acts as a phosphate binder, meaning it binds to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. This effectively lowers serum phosphate levels and helps manage the complications associated with hyperphosphatemia in CKD patients [, ].

Potential Role in Bone Health Research

While LCH is used to manage hyperphosphatemia, it's crucial to note that its impact on bone health is still under investigation. Concerns exist regarding potential bone toxicity associated with long-term LCH use, as some studies suggest possible associations with bone mineral density changes []. Ongoing research is exploring the potential mechanisms behind these effects and aiming to establish the long-term safety and efficacy of LCH treatment for CKD patients in terms of bone health [].

Investigating LCH's Interaction with other Medications

As LCH becomes increasingly used in clinical settings, researchers are investigating its potential interactions with other medications. One such area of research focuses on the interaction between LCH and roxadustat, a medication used to treat anemia in CKD patients []. Understanding these interactions is crucial for ensuring the safe and effective administration of multiple medications simultaneously.

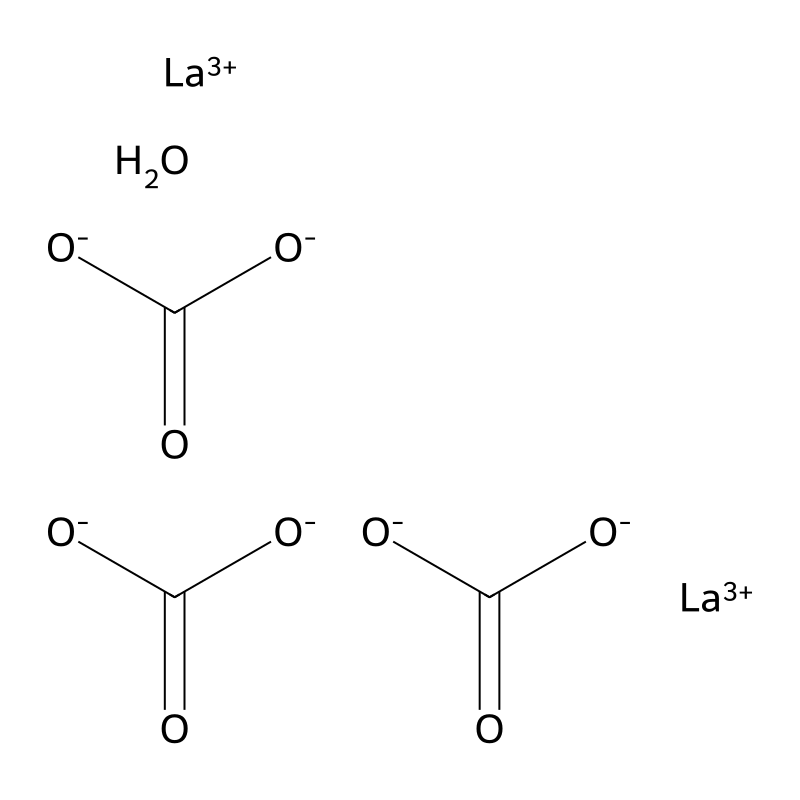

Lanthanum carbonate hydrate is a chemical compound with the formula , where typically represents the number of water molecules associated with the lanthanum carbonate. This compound consists of lanthanum ions combined with carbonate ions and water molecules, forming a hydrated salt. It is primarily used in medical applications as a phosphate binder for patients with chronic kidney disease, helping to manage elevated phosphate levels by preventing their absorption in the gastrointestinal tract .

- Choking hazard: Due to its large size, tablets containing lanthanum carbonate hydrate pose a choking risk if swallowed whole. Proper chewing is crucial [].

- Gastrointestinal side effects: Common side effects include nausea, vomiting, constipation, and diarrhea.

- Hypocalcemia: Lanthanum can bind to dietary calcium, potentially leading to low blood calcium levels (hypocalcemia).

- Precipitation Reaction:This reaction results in the precipitation of lanthanum carbonate and the release of protons.

- Neutralization Reaction:The bicarbonate ions react with protons to form carbonic acid, which can further decompose into carbon dioxide and water.

These reactions occur under controlled pH conditions to optimize the yield of lanthanum carbonate hydrate and minimize by-products such as lanthanum hydroxide carbonate .

Lanthanum carbonate hydrate exhibits significant biological activity, particularly as a phosphate binder. It is marketed under the trade name Fosrenol and is used to treat hyperphosphatemia in patients with chronic kidney disease. The mechanism of action involves binding dietary phosphate in the intestine, thereby reducing its absorption into the bloodstream. This action helps in managing phosphate levels effectively, which is crucial for patients undergoing dialysis or those with impaired renal function .

Several methods exist for synthesizing lanthanum carbonate hydrate:

- Direct Precipitation: This method involves mixing solutions of lanthanum chloride and sodium bicarbonate under controlled pH conditions to facilitate precipitation.

- Conversion from Lanthanum Oxide: Lanthanum oxide can be reacted with nitric acid to form lanthanum nitrate, which is then treated with sodium carbonate to yield lanthanum carbonate hydrate .

- Hydrothermal Synthesis: A more advanced technique involves hydrothermal conditions where reactants are subjected to high temperature and pressure, enhancing crystallization and purity of the final product .

These methods allow for the production of lanthanum carbonate hydrate with varying degrees of hydration (e.g., dihydrate, tetrahydrate), each possessing unique properties suitable for specific applications.

Lanthanum carbonate hydrate has several applications across various fields:

- Medical Use: Primarily used as a phosphate binder in chronic kidney disease management.

- Glass Manufacturing: Employed for tinting glass due to its optical properties.

- Catalysis: Acts as a catalyst in hydrocarbon cracking processes.

- Material Science: Utilized as a precursor for producing other lanthanum-based materials, including solid oxide fuel cells and superconductors .

Studies have shown that lanthanum carbonate hydrate interacts with various biological systems primarily through its role as a phosphate binder. Research indicates that it binds phosphate ions effectively, achieving binding rates exceeding 99% under optimal conditions . Further investigations are ongoing to explore its interactions at the molecular level, particularly concerning its impact on intestinal absorption and systemic bioavailability.

Lanthanum carbonate hydrate shares similarities with several other compounds but has distinct properties that set it apart:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Lanthanum Hydroxycarbonate | Intermediate form; less effective as a phosphate binder | |

| Calcium Carbonate | Commonly used in dietary supplements; less soluble | |

| Aluminum Hydroxide | Antacid properties; used in pharmaceuticals | |

| Iron(III) Hydroxide Carbonate | Used in water treatment; different metal ion behavior |

Lanthanum carbonate hydrate's unique ability to bind phosphates effectively makes it particularly valuable in medical applications compared to these similar compounds. Its large molecular structure also contributes to its efficacy and safety profile when used therapeutically .

Molecular Formula and Structure

Lanthanum carbonate hydrate exists with the general molecular formula La₂(CO₃)₃·nH₂O, where n represents the variable number of water molecules incorporated into the crystal lattice [1] [3] [5]. The compound most commonly occurs in two well-characterized hydrated forms: the pentahydrate La₂(CO₃)₃·5H₂O and the octahydrate La₂(CO₃)₃·8H₂O [7] [28] [29]. The anhydrous molecular weight of lanthanum carbonate is 457.84-457.85 grams per mole, while the pentahydrate form exhibits a molecular weight of 547.91 grams per mole [28] [10] [16].

The structural arrangement of lanthanum carbonate hydrate features lanthanum(III) cations coordinated with carbonate anions in a complex three-dimensional network [1]. The International Union of Pure and Applied Chemistry name for this compound is lanthanum(3+);tricarbonate;hydrate, reflecting the ionic nature of the lanthanum-carbonate interactions [1]. The compound is registered under Chemical Abstracts Service number 54451-24-0, which serves as the primary identifier for this specific hydrated form [1] [10] [11].

Table 1: Fundamental Physical and Chemical Properties of Lanthanum Carbonate Hydrate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (general) | La₂(CO₃)₃·nH₂O | [1] [3] [5] |

| Molecular Formula (specific forms) | La₂(CO₃)₃·5H₂O, La₂(CO₃)₃·8H₂O | [7] [28] [29] |

| CAS Number | 54451-24-0 | [1] [10] [11] |

| Molecular Weight (anhydrous) | 457.84-457.85 g/mol | [3] [10] [16] |

| Molecular Weight (pentahydrate) | 547.91 g/mol | [28] |

Crystallographic Parameters and Crystal System

Lanthanum carbonate hydrate crystallizes in the orthorhombic crystal system, which represents one of the seven fundamental crystal systems in crystallography [29]. Detailed crystallographic analysis of the tetrahydrate form La₂(CO₃)₃·4H₂O reveals that the compound adopts the space group Pmp21(18), indicating specific symmetry operations within the crystal lattice [29]. The unit cell parameters for this form include lattice parameter a = 9.57 Angstroms, lattice parameter b = 12.65 Angstroms, and lattice parameter c = 8.94 Angstroms [29].

X-ray powder diffraction studies demonstrate that lanthanum carbonate hydrate exhibits a characteristic layered structure, evidenced by a strong diffraction peak at 2θ = 13.53° [29]. This layered arrangement is fundamental to understanding the compound's structural properties and contributes to its unique physical characteristics [29]. The crystal structure maintains its integrity through a complex network of hydrogen bonding between water molecules and the carbonate framework [14].

Table 2: Crystallographic Parameters of Lanthanum Carbonate Hydrate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | [29] |

| Space Group (La₂(CO₃)₃·4H₂O) | Pmp21(18) | [29] |

| Lattice Parameter a | 9.57 Å | [29] |

| Lattice Parameter b | 12.65 Å | [29] |

| Lattice Parameter c | 8.94 Å | [29] |

| Characteristic Diffraction Peak | 2θ = 13.53° (layered structure) | [29] |

Physical Characteristics

Appearance and State

Lanthanum carbonate hydrate presents as a white powder under standard laboratory conditions [10] [11] [16]. The compound maintains its solid state at room temperature and exhibits a crystalline structure when examined under appropriate magnification [11]. Commercial preparations of lanthanum carbonate hydrate consistently demonstrate this characteristic white appearance, which serves as a primary visual identification criterion for the compound [19] [27].

The powder form of lanthanum carbonate hydrate results from the specific crystal habit and particle size distribution inherent to the compound's crystallization process [19]. The material maintains its structural integrity and appearance when stored under appropriate conditions, though its hygroscopic nature requires careful handling to prevent moisture absorption [26] [27].

Density and Solubility Properties

The density of lanthanum carbonate hydrate ranges from 2.6 to 2.7 grams per cubic centimeter, representing a relatively high density characteristic of lanthanide compounds [11] [16] [20]. This density value reflects the significant atomic mass of lanthanum and the compact arrangement of ions within the crystal lattice [20].

Solubility studies reveal that lanthanum carbonate hydrate exhibits negligible solubility in water, classifying it as essentially insoluble in aqueous media [11] [16] [20]. However, the compound demonstrates significant solubility in dilute acid solutions, including hydrochloric acid and nitric acid [20] [32]. This differential solubility behavior is attributed to the basic nature of the carbonate anions, which readily react with protons in acidic environments to form soluble lanthanum salts and carbon dioxide [32].

The water insolubility of lanthanum carbonate hydrate plays a crucial role in its functional applications, particularly in systems where controlled release or selective binding is desired [35] [36]. The compound's ability to dissolve in acidic conditions while remaining stable in neutral and basic environments provides important insights into its chemical behavior [20].

Melting Point and Thermal Behavior

Lanthanum carbonate hydrate does not exhibit a traditional melting point but instead undergoes thermal decomposition when subjected to elevated temperatures [16] [21]. The thermal decomposition process begins at approximately 470-480°C, where decarboxylation reactions initiate the breakdown of the carbonate structure [21]. This temperature range represents the onset of significant structural changes rather than a phase transition to a liquid state [21].

Thermogravimetric analysis reveals a complex multi-step thermal decomposition process for lanthanum carbonate hydrate [23] [29]. The first step, occurring from 30°C to approximately 350°C, involves the progressive loss of hydration water, resulting in a mass loss of approximately 24%, which closely matches the theoretical value of 23.9% for the octahydrate form [23] [29]. The second step, occurring between 470-480°C, corresponds to decarboxylation reactions that produce carbon dioxide gas and form lanthanum dioxycarbonate (La₂O₂CO₃) as an intermediate product [21] [23].

The final thermal decomposition step occurs above 900°C, where the dioxycarbonate intermediate converts to lanthanum oxide (La₂O₃) as the ultimate decomposition product [23]. This sequential thermal behavior provides important information about the thermal stability and processing conditions suitable for lanthanum carbonate hydrate [23].

Chemical Reactivity

Acid-Base Properties

Lanthanum carbonate hydrate exhibits characteristic basic properties due to the presence of carbonate anions in its structure [20] [32]. When exposed to acidic conditions, the compound readily dissolves through acid-base neutralization reactions, forming soluble lanthanum salts and releasing carbon dioxide gas [32]. This reactivity pattern is consistent with the general behavior of metal carbonates in acidic environments [20].

The dissolution process in dilute acids involves the protonation of carbonate ions, leading to the formation of carbonic acid, which subsequently decomposes to carbon dioxide and water [32]. The lanthanum cations released during this process form stable complexes with the acid anions, resulting in complete dissolution of the original carbonate structure [32]. This acid-base behavior is fundamental to understanding the compound's chemical properties and potential applications [20].

The basic character of lanthanum carbonate hydrate also manifests in its ability to neutralize acidic species, making it potentially useful in applications requiring pH buffering or acid neutralization [32]. The extent of this basic behavior depends on the specific acid strength and concentration encountered [20].

Coordination Chemistry

Lanthanum carbonate hydrate demonstrates complex coordination chemistry characteristics due to the unique properties of the lanthanum(III) ion [25] [37]. The lanthanum ion possesses a large ionic radius of 1.03 Angstroms, which enables it to accommodate coordination numbers ranging from 6 to 10, significantly higher than typical transition metals [25] [37]. This high coordination number capability results from the absence of crystal field stabilization effects in lanthanide compounds [37].

The oxophilic nature of lanthanum(III) ions contributes to strong interactions with oxygen-containing ligands, including carbonate anions and water molecules [25]. In the hydrated carbonate structure, lanthanum ions coordinate with multiple carbonate groups while simultaneously binding water molecules in the coordination sphere [25]. This coordination environment results in complex three-dimensional networks that contribute to the compound's structural stability [25].

Studies of lanthanum coordination chemistry reveal that the metal-ligand bonds exhibit predominantly ionic character, with minimal covalent contribution [25] [34]. This ionic bonding character influences the compound's solubility behavior and thermal stability [25]. The coordination geometry around lanthanum centers in carbonate hydrates often deviates from regular polyhedral arrangements due to the presence of multiple different ligands and the flexibility inherent in lanthanide coordination [37].

Hygroscopic Nature

Lanthanum carbonate hydrate exhibits pronounced hygroscopic behavior, readily absorbing moisture from the surrounding atmosphere [16] [26] [27]. This hygroscopic character results from the compound's affinity for water molecules and its ability to incorporate additional water into its crystal structure [26]. The hygroscopic nature requires careful storage conditions to maintain the compound's stability and prevent uncontrolled hydration [26].

When exposed to humid environments, lanthanum carbonate hydrate can absorb atmospheric water vapor, potentially altering its hydration state and physical properties [26] [27]. This moisture absorption occurs through surface adsorption followed by incorporation into the crystal lattice structure [26]. The rate and extent of moisture uptake depend on relative humidity, temperature, and exposure time [26].

Proper storage of lanthanum carbonate hydrate requires maintenance of dry conditions and protection from atmospheric moisture [5] [26]. Storage containers should provide adequate sealing to prevent moisture ingress, and desiccants may be employed to maintain low humidity levels [5]. The hygroscopic behavior also influences handling procedures, as prolonged exposure to ambient air can result in changes to the compound's mass and potentially its chemical properties [26] [27].

Table 3: Chemical Reactivity and Thermal Behavior

| Reaction Type | Conditions/Products | Key Characteristics |

|---|---|---|

| Acid-Base Reaction | Soluble in dilute acids (HCl, HNO₃) | Complete dissolution, La³⁺ ion formation |

| Phosphate Binding | Forms insoluble La-phosphate complexes | Optimal binding pH 3-5, effective pH 1-7 |

| Thermal Decomposition (Step 1) | Dehydration: 30-350°C → anhydrous La₂(CO₃)₃ | 24% mass loss (theoretical 23.9%) |

| Thermal Decomposition (Step 2) | Decarboxylation: 470-480°C → La₂O₂CO₃ + CO₂ | CO₂ gas evolution, intermediate formation |

| Thermal Decomposition (Step 3) | Complete decomposition: >900°C → La₂O₃ | Final oxide product formation |

| Coordination Chemistry | Variable coordination (6-10), chelating ligands | Large ionic radius (1.03 Å), oxophilic nature |

| Hygroscopic Behavior | Absorbs moisture from air readily | Requires dry storage conditions |

X-Ray Diffraction Studies

Powder X-Ray Diffraction Patterns

Powder X-ray diffraction represents the primary method for phase identification and structural analysis of lanthanum carbonate hydrate compounds. The powder diffraction patterns of lanthanum carbonate hydrates exhibit characteristic peak profiles that enable distinction between different hydration states [1] [2].

The most extensively studied form, lanthanum carbonate octahydrate, displays distinctive powder diffraction patterns with characteristic peaks at specific two-theta values. The experimental powder pattern reveals characteristic peaks at 10.4°, 18.6°, 20.7°, 21.3°, 27.2°, 29.2°, and 34.5° 2θ, confirming the polymorphic form as lanthanum carbonate octahydrate [3]. These peaks correspond to d-spacings of 8.52, 4.77, 4.28, 4.17, 3.29, 3.07, and 2.61 Å respectively, with relative intensities ranging from 25% to 100% [3].

X-ray diffraction analyses have confirmed the crystalline nature of lanthanum carbonate hydrate compounds, with studies demonstrating matching degrees of 95.7% to standard reference patterns . The powder diffraction data collected for lanthanum carbonate samples show excellent agreement with International Centre for Diffraction Data patterns, specifically matching card numbers 25-1400 for the octahydrate form and 26-0815 for lanthanum hydroxycarbonate [2].

The powder diffraction technique enables quantitative phase analysis and detection of impurities such as lanthanum hydroxycarbonate in lanthanum carbonate samples. Rietveld refinement methods have been successfully applied to determine accurate structural parameters from powder diffraction data [1].

Crystal Structure Determination

Crystal structure determination of lanthanum carbonate hydrates has been accomplished through both single crystal and powder diffraction methods. The pentahydrate form, lanthanum carbonate pentahydrate, crystallizes in the orthorhombic crystal system with space group Pbca(61) [5]. The structure determination revealed unit cell parameters of a = 9.0167(4) Å, b = 12.842(3) Å, c = 9.6331(4) Å, and unit cell volume V = 1115.4(3) ų [5].

The crystal structure consists of infinite two-dimensional lanthanum carbonate layers with zigzag arrangements, denoted as ∞²[La(CO₃)₄/₄]⁺⁻ [5]. These layers are separated by highly disordered interlayer spaces occupied by water molecules and carbonate anions [5]. The structural arrangement allows for flexible hydrate water content, with the general formula La₂(CO₃)₃·xH₂O where x can range from 1.5 to 5.0 [5].

For the octahydrate form, structural analysis reveals an orthorhombic structure in the Pccn space group with cell parameters a = 8.984 Å, b = 9.58 Å, c = 17.00 Å [3]. The crystal structure shows a metal-coordinated complex structure with intra- and intermolecular hydrogen bonding networks [3]. The layered structure incorporates four molecules of water within the lattice and one pair of water molecules positioned above and below the lanthanum centers [3].

The coordination environment around lanthanum centers in the pentahydrate structure consists of tenfold coordination polyhedra. These polyhedra comprise two monodentate and two bidentate carbonate anions, along with three oxygen atoms from coordinating water molecules [6]. This coordination arrangement demonstrates the complex bonding interactions between lanthanum centers, carbonate groups, and water molecules.

Lattice Parameters Analysis

Systematic lattice parameter analysis across different hydration states reveals distinct structural variations in lanthanum carbonate hydrates. The orthorhombic lattice parameters show significant dependence on the degree of hydration and the specific structural arrangement of water molecules within the crystal lattice.

For the pentahydrate form, precise lattice parameters have been determined as a = 9.0167(4) Å, b = 12.842(3) Å, and c = 9.6331(4) Å, yielding a unit cell volume of 1115.4(3) ų [5]. These parameters reflect the compact packing arrangement of the pentahydrate structure compared to higher hydration states.

The octahydrate form exhibits different lattice parameters with a = 8.984 Å, b = 9.58 Å, and c = 17.00 Å, resulting in a significantly larger unit cell volume of 1463.13 ų [3]. The increased c-axis dimension accommodates the additional water molecules in the interlayer regions.

Comparative analysis demonstrates that lattice parameter variations correlate directly with hydration levels and structural rearrangements. The c-axis dimension shows the most pronounced variation between different hydrate forms, reflecting the layered nature of the structures and the accommodation of water molecules in interlayer spaces.

Temperature-dependent lattice parameter studies reveal thermal expansion behavior and structural stability ranges for different hydrate forms. Dehydration processes result in systematic lattice parameter changes as water molecules are progressively removed from the crystal structure [3].

Spectroscopic Characterization

FTIR Spectroscopic Analysis

Fourier Transform Infrared spectroscopy provides comprehensive vibrational analysis of lanthanum carbonate hydrates, enabling identification of functional groups and distinction between different hydrate forms. The FTIR spectrum of lanthanum carbonate octahydrate exhibits characteristic absorption bands that reflect both carbonate and water vibrational modes [2].

The carbonate vibrational modes appear as intense bands in specific frequency regions. The antisymmetric carbonate stretching vibrations occur at 1478 cm⁻¹ and 1342 cm⁻¹, while symmetric carbonate stretching appears at 1378 cm⁻¹ [2]. These frequencies indicate strong coordination of carbonate groups to lanthanum centers, resulting in frequency shifts compared to free carbonate ions.

Out-of-plane carbonate bending vibrations produce a very strong absorption at 850 cm⁻¹, which serves as a diagnostic peak for lanthanum carbonate octahydrate [2]. Additional carbonate bending modes appear at 747 cm⁻¹ and 679 cm⁻¹, providing characteristic fingerprint regions for phase identification [2].

Water vibrational modes contribute significantly to the FTIR spectrum. The broad absorption centered around 3134 cm⁻¹ corresponds to O-H stretching vibrations of coordinated water molecules [2]. The breadth and position of this band reflect hydrogen bonding interactions between water molecules and the carbonate framework.

FTIR spectroscopy enables detection of lanthanum hydroxycarbonate impurities in lanthanum carbonate samples. Lanthanum hydroxycarbonate exhibits distinct spectral features with absorption peaks at 872 cm⁻¹, 848 cm⁻¹, 778 cm⁻¹, and 707 cm⁻¹ [2]. The sensitivity of FTIR detection allows identification of as little as 1 weight percent lanthanum hydroxycarbonate in lanthanum carbonate matrices using second derivative spectroscopy [2].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes and polarization characteristics. The Raman spectrum of lanthanum carbonate octahydrate displays distinctive bands corresponding to carbonate and lattice vibrational modes [7].

The symmetric carbonate stretching vibration (ν₁ mode) appears as a strong band at approximately 1076 cm⁻¹ in the Raman spectrum [7]. This mode exhibits symmetric polarization characteristics and represents the most intense feature in the high-frequency region of the spectrum [7].

Carbonate in-plane bending vibrations (ν₄ modes) manifest as medium-intensity bands in the 710-746 cm⁻¹ region [8]. These modes show in-plane polarization characteristics and provide diagnostic information about carbonate coordination environments [8].

Lattice vibrational modes appear in the low-frequency region of the Raman spectrum, typically below 400 cm⁻¹. These modes include translational motions of lanthanum ions and carbonate groups within the crystal lattice. Specific lattice modes have been observed at 323 cm⁻¹, 310 cm⁻¹, 275 cm⁻¹, and 258 cm⁻¹, corresponding to Eₘ symmetry translational modes [8].

The Raman spectroscopic data reveal polarization dependencies that provide insight into molecular symmetry and crystal structure. The symmetric carbonate stretching mode exhibits strong symmetric polarization, while lattice modes show complex polarization patterns involving xy, xz, and yz components [8].

Temperature-dependent Raman studies demonstrate the thermal stability of different vibrational modes and enable monitoring of dehydration processes [9]. The gradual loss of water-related bands and changes in carbonate mode frequencies provide detailed information about structural transformations during thermal treatment.

Characteristic Vibrational Modes

The vibrational spectrum of lanthanum carbonate hydrates encompasses both internal molecular vibrations and external lattice modes. Internal modes primarily involve carbonate group vibrations, while lattice modes reflect collective motions of the entire crystal structure.

Carbonate internal vibrations follow the expected pattern for coordinated carbonate groups. The ν₁ symmetric stretching mode appears at 1076 cm⁻¹ in Raman spectra, while the ν₃ antisymmetric stretching modes are observed at 1478 cm⁻¹ and 1342 cm⁻¹ in infrared spectra [2] [7]. The splitting of the ν₃ mode indicates reduction of carbonate symmetry due to coordination to lanthanum centers.

The ν₂ out-of-plane bending mode produces the most intense infrared absorption at 850 cm⁻¹ [2]. This mode is particularly sensitive to the coordination environment and serves as a diagnostic feature for identifying different lanthanum carbonate phases.

The ν₄ in-plane bending modes appear as multiple components at 747 cm⁻¹ and 679 cm⁻¹ in infrared spectra, and at 746 cm⁻¹, 727 cm⁻¹, and 710 cm⁻¹ in Raman spectra [2] [7]. The multiplicity of these modes reflects the lowered symmetry of coordinated carbonate groups and the presence of multiple carbonate environments within the crystal structure.

Water vibrational modes contribute to both infrared and Raman spectra. The O-H stretching vibrations appear as broad bands in the 3000-3600 cm⁻¹ region, with the exact position depending on hydrogen bonding interactions [2]. Water bending modes typically appear around 1600 cm⁻¹, though these may overlap with carbonate modes in complex spectra.

Lattice vibrational modes provide information about long-range structural order and intermolecular interactions. These modes typically appear below 400 cm⁻¹ and include translational and rotational motions of molecular units within the crystal lattice [10]. The frequencies of lattice modes depend on the mass of the constituent atoms and the strength of intermolecular forces.

Microscopic Analysis Techniques

SEM Analysis

Scanning Electron Microscopy provides detailed morphological characterization of lanthanum carbonate hydrate particles, revealing surface features, particle size distributions, and crystalline habit. SEM analysis has been extensively applied to study the microstructural characteristics of different lanthanum carbonate hydrate forms.

The morphological features observed in SEM images depend significantly on synthesis conditions and hydration state. Lanthanum carbonate octahydrate typically exhibits irregular particle shapes with sizes ranging from submicron to several micrometers [3]. The particles often display faceted surfaces indicative of crystalline structure, with well-defined crystal faces corresponding to the orthorhombic symmetry.

High-resolution SEM imaging reveals surface texture details that provide insight into crystal growth mechanisms and structural defects. The surface morphology often shows evidence of layered growth patterns consistent with the layered crystal structure determined by X-ray diffraction [3].

Energy Dispersive X-ray Spectroscopy coupled with SEM enables elemental analysis and composition verification of lanthanum carbonate hydrate samples. EDS analysis confirms the presence of lanthanum, carbon, and oxygen in the expected stoichiometric ratios, while also detecting trace impurities that may be present [11] [12].

SEM analysis has proven particularly valuable for studying dehydration processes and thermal transformations. Sequential SEM examination of samples subjected to controlled heating reveals morphological changes associated with water loss and structural rearrangements [3].

The application of specialized SEM techniques, such as the NanoSuit-CLEM method, has enabled detailed analysis of lanthanum carbonate in biological contexts, demonstrating the versatility of SEM for both materials characterization and biological applications [11].

TEM Characterization

Transmission Electron Microscopy provides high-resolution structural characterization of lanthanum carbonate hydrates at the nanoscale level. TEM analysis enables direct observation of crystal lattice features, defect structures, and particle morphology with atomic-level resolution.

High-resolution TEM imaging reveals the layered structure characteristic of lanthanum carbonate hydrates. The alternating layers of lanthanum carbonate frameworks and water-containing interlayer regions are clearly distinguishable in TEM images [12]. The lattice spacing measurements obtained from TEM correspond closely to the d-spacings determined by X-ray diffraction, providing independent verification of structural parameters.

Selected Area Electron Diffraction patterns obtained during TEM analysis confirm the crystalline nature of lanthanum carbonate hydrates and enable determination of crystal orientation relationships [12]. The diffraction patterns show discrete spots consistent with single-crystal behavior, indicating high crystalline quality of individual particles.

TEM analysis has been particularly valuable for studying nanostructured forms of lanthanum carbonate compounds. The technique enables characterization of particle size distributions at the nanometer scale and provides information about particle agglomeration and surface morphology [12].

Energy-filtered TEM and electron energy loss spectroscopy provide detailed information about chemical composition and bonding characteristics. These techniques enable mapping of elemental distributions within individual particles and identification of chemical heterogeneities [12].

The combination of TEM with other analytical techniques provides comprehensive characterization of lanthanum carbonate hydrate materials. The high spatial resolution of TEM complements the bulk analysis capabilities of X-ray diffraction and spectroscopic methods, enabling correlation of structure and properties across multiple length scales.

| Hydrate Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Density (g/cm³) | Reference |

|---|---|---|---|---|---|---|---|---|

| La₂(CO₃)₃·5H₂O | Orthorhombic | Pbca(61) | 9.0167 | 12.842 | 9.6331 | 1115.4 | - | Çiftçi et al. 2022 [5] |

| La₂(CO₃)₃·8H₂O | Orthorhombic | Pccn | 8.984 | 9.58 | 17.0 | 1463.13 | 2.6-2.7 | He et al. 2013 [2] |

| La₂(CO₃)₃·4H₂O | Tetragonal | Tetragonal | - | - | - | - | - | Baran 2011 [13] |

| Wavenumber (cm⁻¹) | Assignment | Intensity | Compound |

|---|---|---|---|

| 850 | CO₃ out-of-plane bend | Very Strong | La₂(CO₃)₃·8H₂O [2] |

| 1478 | CO₃ asymmetric stretch | Strong | La₂(CO₃)₃·8H₂O [2] |

| 1378 | CO₃ symmetric stretch | Strong | La₂(CO₃)₃·8H₂O [2] |

| 747 | CO₃ in-plane bend | Strong | La₂(CO₃)₃·8H₂O [2] |

| 679 | CO₃ in-plane bend | Strong | La₂(CO₃)₃·8H₂O [2] |

| 3134 | O-H stretch (H₂O) | Strong | La₂(CO₃)₃·8H₂O [2] |

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | Phase |

|---|---|---|---|---|

| 10.4 | 8.52 | 100 | (001) | La₂(CO₃)₃·8H₂O [3] |

| 18.6 | 4.77 | 85 | (002) | La₂(CO₃)₃·8H₂O [3] |

| 21.3 | 4.17 | 65 | (201) | La₂(CO₃)₃·8H₂O [3] |

| 27.2 | 3.29 | 75 | (220) | La₂(CO₃)₃·8H₂O [3] |

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

490D9F069T

Drug Indication

FDA Label

Therapeutic Uses

Lanthanum carbonate is indicated to reduce serum phosphate in patients with end stage renal disease. /Included in US product label/

Mechanism of Action

Lanthanum carbonate dissociates in the acid environment of the upper GI tract to release lanthanum ions that bind dietary phosphate released from food during digestion. Lanthanum carbonate inhibits absorption of phosphate by forming highly insoluble lanthanum phosphate complexes, consequently reducing both serum phosphate and calcium phosphate product.

The carbonate salt of lanthanum is practically insoluble in water but dissociates in the acidic environment of the upper GI tract to release trivalent lanthanum ions, which bind dietary phosphates released during digestion, thereby forming highly insoluble lanthanum phosphate complexes. Consequently, phosphate absorption, serum phosphorus concentrations, and serum calcium times phosphorus product (Ca X P) are reduced. Lanthanum ions have a high affinity for phosphate; in vitro studies indicate that when lanthanum is present at pH 3-5 (pH corresponding to that of gastric fluid) in twofold molar excess to phosphates, the drug binds about 97% of available phosphates.

Absorption Distribution and Excretion

No information is available regarding the mass balance of lanthanum in humans after oral administration. In rats and dogs, the mean recovery of lanthanum after an oral dose was about 99% and 94%, respectively, and was essentially all from feces. Biliary excretion is the predominant route of elimination for circulating lanthanum in rats.

In healthy volunteers administered intravenous lanthanum as the soluble chloride salt (120 μg), renal clearance was less than 2% of total plasma clearance.

Lanthanum is minimally absorbed from the GI tract following oral administration; bioavailability is less than 0.002%. In patients receiving therapeutic dosages of lanthanum for up to 2 years, mean plasma concentrations of the drug remained low (ie, 1.1 ng/mL or less).

Following single or multiple dose oral administration of lanthanum carbonate to healthy subjects, the concentration of lanthanum in plasma was very low. Following oral administration in ESRD patients, the mean lanthanum Cmax was 1.0 ng/mL. During long-term administration (52 weeks) in ESRD patients, the mean lanthanum concentration in plasma was approximately 0.6 ng/mL. There was minimal increase in plasma lanthanum concentrations with increasing doses within the therapeutic dose range. The effect of food on the bioavailability of lanthanum carbonate has not been evaluated, but the timing of food intake relative to lanthanum administration (during and 30 minutes after food intake) has a negligible effect on the systemic level of lanthanum

In vitro, lanthanum is highly bound (>99%) to human plasma proteins, including human serum albumin, alpha1-acid glycoprotein, and transferrin. Binding to erythrocytes in vivo is negligible in rats.

In studies in mice, rats and dogs, lanthanum concentrations in many tissues increased over time and were several orders of magnitude higher than plasma concentrations (particularly in the GI tract, bone and liver). Steady state tissue concentrations in bone and liver were achieved in dogs between 4 and 26 weeks. Relatively high levels of lanthanum remained in these tissues for longer than 6 months after cessation of dosing in dogs. There is no evidence from animal studies that lanthanum crosses the blood-brain barrier.

For more Absorption, Distribution and Excretion (Complete) data for Lanthanum Carbonate (13 total), please visit the HSDB record page.

Metabolism Metabolites

Lanthanum is not metabolized and is not a substrate of CYP450. In vitro metabolic inhibition studies showed that lanthanum at concentrations of 10 and 40 ug/mL does not have relevant inhibitory effects on any of the CYP450 isoenzymes tested (1A2, 2C9/10, 2C19, 2D6, and 3A4/5).

Wikipedia

Nd:YAB

FDA Medication Guides

Lanthanum Carbonate

TABLET, CHEWABLE;ORAL

POWDER;ORAL

TAKEDA PHARMS USA

12/15/2023

12/12/2023

Drug Warnings

Patients with acute peptic ulcer, ulcerative colitis, Crohn's disease or bowel obstruction were not included in lanthanum carbonate clinical studies. Caution should be used in patients with these conditions.

While growth abnormalities were not identified in long-term animal studies, lanthanum was deposited into developing bone including growth plate. The consequences of such deposition in developing bone in pediatric patients are unknown. Therefore, the use of lanthanum carbonate in this population is not recommended.

/Patients taking lanthanum carbonate should be advised of the/ importance of taking lanthanum carbonate with or immediately after meals.

For more Drug Warnings (Complete) data for Lanthanum Carbonate (9 total), please visit the HSDB record page.

Biological Half Life

Lanthanum was cleared from plasma following discontinuation of therapy with an elimination half-life 53 hours.

... Estimates of elimination half-life from bone ranged from 2.0 to 3.6 years.

Use Classification

General Manufacturing Information

Petrochemical Manufacturing

Petroleum Refineries

Carbonic acid, lanthanum(3+) salt (3:2): ACTIVE

Storage Conditions

Interactions

... Twelve patients randomly received in a crossover manner a single oral dose of ciprofloxacin 750 mg alone and plus lanthanum carbonate 1 g three times daily with meals for six doses, with a washout interval of 7 to 14 d. Serial blood and urine samples were collected for 24 hr after ciprofloxacin administration, and ciprofloxacin concentrations were determined using reverse-phase HPLC. Pharmacokinetic parameters of ciprofloxacin were calculated by noncompartmental methods, and the effect of lanthanum on ciprofloxacin pharmacokinetic parameters was assessed using ANOVA. Lanthanum decreased (P < 0.001) the mean ciprofloxacin area under the plasma concentration-time curve by 54% and the maximum plasma concentration by 56%. The 24-hr urinary recovery of ciprofloxacin was reduced by 52% by lanthanum (P < 0.001). No statistically significant differences in ciprofloxacin time to maximum plasma concentration, elimination half-life, and renal clearance occurred between the two arms. Lanthanum carbonate significantly reduces the systemic exposure to orally administered ciprofloxacin. Concomitant administration of both drugs should be avoided to prevent possible suboptimal response to ciprofloxacin.